8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate
Description
This organotin compound belongs to a class of chemicals characterized by a central tin (Sn) atom bonded to organic ligands. Its structure includes:
- Butyl groups attached to the tin center.
- Acetate ester functionality (from the acetyloxyethyl-thio moiety).
- Oxa (oxygen-containing) and dithia (two sulfur atoms) heterocyclic components.
- A keto group at position 7.
Applications of such compounds include use as stabilizers in plastics, catalysts, or intermediates in fine chemical synthesis .
Properties
CAS No. |
68298-39-5 |
|---|---|
Molecular Formula |
C16H30O6S3Sn |
Molecular Weight |
533.3 g/mol |
IUPAC Name |
2-[bis(2-acetyloxyethylsulfanyl)-butylstannyl]sulfanylethyl acetate |
InChI |
InChI=1S/3C4H8O2S.C4H9.Sn/c3*1-4(5)6-2-3-7;1-3-4-2;/h3*7H,2-3H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
NHDFLDRVKBDAMJ-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](SCCOC(=O)C)(SCCOC(=O)C)SCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of such organotin compounds typically involves multi-step procedures that incorporate:
- Formation of the stannadecan backbone, often via organotin halide intermediates.
- Introduction of heteroatoms (oxygen and sulfur) through nucleophilic substitution or ring-closure reactions.
- Functionalization at specific carbon centers with alkyl (butyl) groups and oxo (ketone) functionalities.
- Esterification or acetylation of hydroxyl groups to form acetate esters.
Purification and Characterization
- Purification is generally achieved by chromatographic methods such as preparative HPLC, using reverse-phase columns with acetonitrile-water mobile phases adjusted with phosphoric or formic acid for compatibility with mass spectrometry.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Tables Summarizing Preparation Insights
| Parameter | Details |
|---|---|
| CAS Number | 67874-47-9 |
| Molecular Formula | Not explicitly provided, inferred from structure |
| Purity | 100% (commercially available) |
| Synthetic Steps | Multi-step synthesis involving backbone formation, alkylation, oxidation, and acetylation |
| Typical Reagents | Organotin halides, dithiols, ethylene oxide derivatives, butyl halides, oxidizing agents, acetic anhydride |
| Purification Techniques | Reverse-phase HPLC with acetonitrile/water and acid modifiers |
| Analytical Methods | NMR, MS, elemental analysis |
Research Outcomes and Perspectives
- The compound is primarily used in industrial and scientific research applications, with no extensive toxicological or ecological data publicly available.
- The complexity of the molecule suggests that synthetic routes require careful control of reaction conditions to achieve selective functionalization without decomposition.
- Reverse-phase HPLC methods have been successfully applied for related organotin compounds to isolate impurities and confirm compound identity, indicating similar applicability here.
- No data on large-scale synthesis or green chemistry adaptations are currently documented, highlighting an area for future research.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique organotin structure.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with analogous organotin derivatives:
Functional Implications
Substituent Effects: Butyl vs. Acetate vs. 2-Ethylhexyl Ester: Acetate esters hydrolyze more readily under acidic/basic conditions, impacting compound stability and environmental persistence .
Reactivity :
- The dithia (S–S) and oxa (O) moieties in the target compound may enhance coordination with metal ions, suggesting utility in catalysis or material science. This contrasts with peroxide-containing compounds (e.g., di-tert-amyl peroxide), which are primarily oxidizing agents .
Research Findings and Data
Stability and Degradation
- Organotin compounds with acetate esters (like the target) undergo hydrolysis to form carboxylic acids and thiols, which may further degrade into less toxic inorganic tin species .
- In contrast, 2-ethylhexyl esters (e.g., CAS 15571-58-1) exhibit greater hydrolytic resistance, leading to longer environmental half-lives .
Thermal Behavior
- Differential scanning calorimetry (DSC) of similar organotins shows melting points between 80–120°C, with decomposition above 200°C. The target compound’s thermal stability is expected to align with this range.
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8-Oxa-3,5-dithia-4-stannadecan-1-ol derivatives, and what challenges arise during purification?
- Methodology : Begin with precursor preparation, such as functionalizing the thiol and acetate groups. Incorporate tin via nucleophilic substitution or coordination chemistry (e.g., using stannane precursors). Purification often requires column chromatography with silica gel or reverse-phase HPLC due to the compound’s polarity and metal center. Monitor reactions with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via elemental analysis (C, H, S, Sn) and NMR (δ ~1.2–1.5 ppm for butyl groups, δ ~2.0 ppm for acetate) .
- Key Challenges : Tin’s sensitivity to oxidation and hydrolysis necessitates inert conditions (argon/glovebox). Side reactions, such as disulfide formation or tin aggregation, require careful stoichiometric control .
Q. How can researchers characterize the structural and electronic properties of the tin center in this compound?
- Methodology : Use multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) to probe tin’s coordination environment. For example, ¹¹⁹Sn NMR chemical shifts typically range from δ −200 to −600 ppm for tetracoordinated Sn(IV) complexes. Pair with X-ray crystallography to resolve bond lengths (Sn–S: ~2.4–2.6 Å) and angles. Complement with DFT calculations (B3LYP/def2-TZVP) to model electronic structure and compare experimental vs. theoretical data .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodology : Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and oxygen exposure. Monitor degradation via LC-MS for hydrolysis products (e.g., free thiols or acetic acid). Use chelating agents (e.g., EDTA) to stabilize tin in aqueous buffers. Store in anhydrous DMSO or THF at −20°C under argon .
Advanced Research Questions
Q. How does the tin-thioether coordination geometry influence reactivity in catalytic or biological systems?
- Methodology : Design comparative studies with analogs lacking the Sn–S bond or butyl/acetyloxy substituents. Test catalytic activity in model reactions (e.g., ester hydrolysis or cross-coupling). Use EXAFS to analyze Sn–S coordination dynamics in situ. Correlate structural data with kinetic parameters (kcat, KM) .
- Data Interpretation : If Sn–S bond lability enhances catalytic turnover but reduces stability, propose hybrid ligands (e.g., mixed thioether/phosphine) to balance reactivity and robustness .
Q. What computational models best predict the compound’s interaction with biological targets (e.g., enzymes or membranes)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., thioredoxin reductase). Parameterize tin’s force field with quantum mechanical charges (RESP/ESP). Validate with SPR or ITC binding assays. Compare binding affinities (ΔG) of the tin complex vs. organic analogs .
Q. How can isotopic labeling (e.g., ¹¹⁹Sn, ¹³C) elucidate mechanistic pathways in decomposition or catalysis?
- Methodology : Synthesize ¹¹⁹Sn-enriched analogs via stannane precursors (e.g., SnCl₄ + isotopically labeled thiols). Track Sn migration or ligand exchange using ¹¹⁹Sn NMR or TOF-SIMS. For ¹³C labeling, incorporate ¹³C-acetate groups and monitor metabolic incorporation via LC-MS/MS in cell cultures .
Q. What analytical techniques resolve ambiguities in distinguishing stereoisomers or polymorphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
